molecular formula C17H19NO4S B2466042 N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine CAS No. 381687-96-3

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine

Cat. No. B2466042
CAS RN: 381687-96-3
M. Wt: 333.4
InChI Key: JSHQMHPOQIOUQR-UHFFFAOYSA-N
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Description

“N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine” is a chemical compound with a molecular weight of 257.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO4S/c1-8-3-4-10(7-9(8)2)17(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) .

The molecular weight of this compound is 257.31 .

Scientific Research Applications

Chemical Biology and Bioorthogonal Labeling

Bioorthogonal chemistry enables selective labeling of biomolecules in complex biological systems. N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine, due to its unique reactivity, can be incorporated into proteins during biosynthesis. Researchers then use bioorthogonal reactions to attach fluorophores or other probes selectively. This technique aids in visualizing protein dynamics and interactions within living cells.

These applications highlight the versatility of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine and its potential impact across diverse scientific disciplines. Researchers continue to explore its properties, paving the way for innovative solutions in medicine, materials, and beyond. 🌟

properties

IUPAC Name

2-[(3,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-8-9-15(10-13(12)2)23(21,22)18-16(17(19)20)11-14-6-4-3-5-7-14/h3-10,16,18H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHQMHPOQIOUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine

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